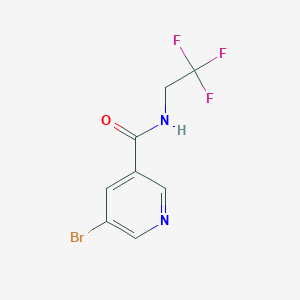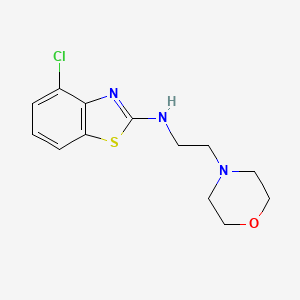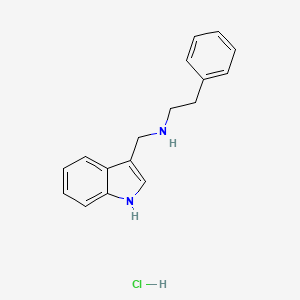
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride
説明
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride, also known as 1H-IMP-HCl, is a synthetic compound with a variety of applications in scientific research.
科学的研究の応用
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is used in a variety of scientific research applications. It is used as a ligand for the study of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in the regulation of sleep, anxiety, and depression. It has also been used to study the effects of serotonin on the hippocampus, a region of the brain involved in learning and memory. Additionally, it has been used to study the effects of serotonin on the cardiovascular system, as well as to study the effects of serotonin on the gastrointestinal system.
作用機序
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride binds to the serotonin 5-HT2A receptor, activating the G-protein coupled receptor and triggering a cascade of biochemical and physiological effects. The activated receptor then triggers the release of second messengers, such as cyclic AMP and calcium, which in turn activate a variety of intracellular signaling pathways. These pathways can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In the brain, it can lead to changes in neurotransmitter levels, including increases in serotonin and dopamine levels. Additionally, it can lead to changes in neuronal activity, including increased firing of neurons in the hippocampus and increased activity of the hypothalamic-pituitary-adrenal axis. In the cardiovascular system, it can lead to changes in heart rate, blood pressure, and respiration rate. In the gastrointestinal system, it can lead to changes in gastric acid secretion and motility.
実験室実験の利点と制限
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is highly selective for the serotonin 5-HT2A receptor, making it ideal for studying the effects of serotonin on specific physiological processes. However, it also has several limitations. It is not very stable, making it difficult to store and use in experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for research using (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride. For example, it could be used to study the effects of serotonin on other physiological processes, such as the immune system and endocrine system. Additionally, it could be used to study the effects of serotonin on behavior, such as anxiety and depression. It could also be used to develop novel therapeutics for the treatment of various psychiatric disorders. Finally, it could be used to study the effects of environmental toxins on the serotonin 5-HT2A receptor.
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXFDXPBDVRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)

![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)
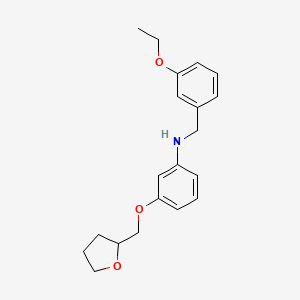
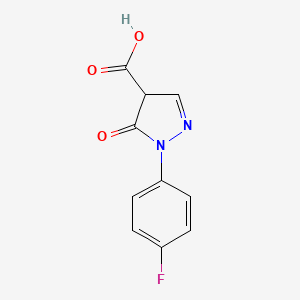
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


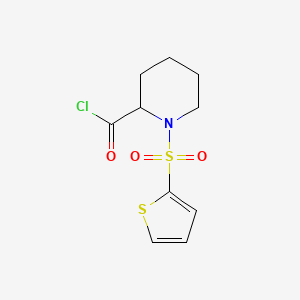

![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)
